molecular formula C20H23N3O2 B2666725 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1448026-82-1

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2666725
CAS No.: 1448026-82-1
M. Wt: 337.423
InChI Key: WPGLXVVAVPDCPP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic indole derivative intended for research and development purposes. Please note that specific biological activity, mechanism of action, and primary research applications for this precise compound are not currently established in the scientific literature and require further investigation by the researcher. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread biological relevance. Indole-based compounds are frequently explored in pharmaceutical research for their potential to interact with diverse biological targets . They have demonstrated a broad spectrum of activities in various research fields, including serving as modulators for serotonin receptors (such as 5-HT1F) in neurological studies , and exhibiting potential in oncology research by targeting key proteins and pathways involved in cancer progression . The structural features of this compound—including the benzamide group, dimethylamino side chain, and hydroxyethyl linkage—are common in the design of bioactive molecules and may contribute to its physicochemical properties and target affinity. Researchers are encouraged to leverage this compound as a chemical tool for probing new biological targets, particularly within neuropharmacology or oncology. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)15-8-6-7-14(11-15)20(25)21-12-19(24)17-13-23(3)18-10-5-4-9-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLXVVAVPDCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with the indole derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the hydroxyethyl-indole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides and indole derivatives.

Scientific Research Applications

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound may enhance solubility and π-stacking interactions compared to chloro (electron-withdrawing) or methyl (neutral) substituents .

Heterocyclic Modifications

The indole moiety is critical for receptor recognition. Replacing it with other heterocycles alters activity:

Compound Name Heterocycle Benzamide Substituent Notable Features Evidence Source
Target Compound 1-Methylindole 3-(dimethylamino) Indole’s role in receptor binding
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide Benzimidazole None Rigid planar structure for DNA intercalation
N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Triazole 4-triazole Click chemistry-derived solubility

Key Observations :

  • Indole vs. Benzimidazole : Indole’s aromaticity and hydrogen-bonding capacity (N-H) may favor receptor interactions, whereas benzimidazole’s rigidity (as in ) could stabilize DNA binding .
  • Triazole Integration : Triazole-containing analogs () leverage click chemistry for modular synthesis but lack indole’s inherent bioactivity .

Key Observations :

  • Coupling Reagents : The target compound likely employs carbodiimides (e.g., EDC) for amide bond formation, similar to .
  • Side Chain Introduction: Ethanolamine side chains (e.g., ) require protection/deprotection strategies for hydroxyl groups .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1680–1700 cm⁻¹ (amide I band) and N-H (indole) ~3400 cm⁻¹.
    • ’s benzimidazole analog: C=O at 1708 cm⁻¹, consistent with benzamide derivatives .
  • NMR: Dimethylamino protons in the target compound would resonate at δ ~2.8–3.2 ppm (singlet), whereas chloro substituents () lack proton signals .

Solubility and Lipophilicity

  • The hydroxyethyl group in the target compound likely improves water solubility compared to ’s chloro analog .
  • Dimethylamino’s basicity may enhance solubility in acidic media via protonation .

Biological Activity

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, often referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group, a hydroxyethyl moiety, and an indole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.

Molecular Formula: C15H20N2O2
Molecular Weight: 260.34 g/mol
CAS Number: 883549-77-7

The compound's structure can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study identified several small molecule inhibitors against Mycobacteria, suggesting that derivatives of indole may possess unique mechanisms of action against intracellular pathogens .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AMycobacterium tuberculosis5 µg/mLInhibition of cell wall synthesis
Compound BMycobacterium avium complex10 µg/mLDisruption of metabolic pathways
This compoundTBDTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The resazurin reduction assay is commonly used to assess cell viability after treatment with various concentrations of the compound. Results from these studies indicated that while some derivatives exhibited antimicrobial activity, they also showed varying levels of cytotoxicity depending on the concentration used .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, compounds within this structural class have been shown to inhibit bacterial enzymes such as dihydrofolate reductase and other pathways critical for bacterial survival .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives in treating infections caused by resistant strains of bacteria. One notable study demonstrated the efficacy of an indole derivative in combination with standard antibiotics, resulting in enhanced bacterial clearance in macrophage models .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide?

A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to form the benzamide bond. For example, Method B in details the reaction of a hydroxy-naphthalenyl intermediate with 3,5-dinitrobenzoic acid, followed by purification via crystallization (methanol-hexane-water). Key considerations include:

  • Reaction time (72 hours at room temperature for optimal yield).
  • Solvent selection (acetonitrile:water for solubility and reactivity balance).
  • Purification via column chromatography or crystallization to isolate the product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Standard analytical techniques include:

  • 1H/13C NMR : Confirm the presence of dimethylamino protons (~2.8–3.2 ppm) and indole aromatic signals (6.5–8.0 ppm) .
  • IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass spectrometry (GC-MS or LC-MS) : Verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening may focus on:

  • Kinase inhibition assays : Given structural similarities to indole-based kinase inhibitors (e.g., notes isoindole derivatives with antitumor potential).
  • Antimicrobial studies : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions for this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with proteins like kinases or GPCRs. Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17) and optimize hydrogen bonding.
  • Ligand parameterization : Assign charges and torsional flexibility using tools like Open Babel.
  • Docking validation : Compare results with known inhibitors (e.g., used similar methods for isoindole derivatives) .

Q. What experimental strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Dose-response curves : Confirm IC₅₀ values across multiple assays to rule out false positives .
  • Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity .
  • SAR studies : Modify substituents (e.g., dimethylamino or indole groups) to isolate pharmacophores (see for benzodiazepine analogs) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. protic solvents ( highlights pH and temperature control).
  • Catalyst selection : Tertiary amines (e.g., DMAP) can accelerate coupling reactions .
  • Real-time monitoring : Use TLC or inline IR to track reaction progress and halt at completion .

Q. What advanced spectroscopic techniques elucidate its solid-state structure and polymorphism?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition in ) .
  • DSC/TGA : Analyze thermal stability and polymorph transitions .
  • Solid-state NMR : Characterize amorphous vs. crystalline forms .

Q. How do substituents (dimethylamino, indole) influence its pharmacokinetic properties?

  • LogP calculations : Predict lipophilicity using software like ChemAxon (indole’s hydrophobicity vs. dimethylamino’s polarity) .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation .
  • Permeability studies : Use Caco-2 cell monolayers to model intestinal absorption .

Methodological Notes

  • Structural analogs : Cross-referenced indole/benzamide derivatives (e.g., ) to infer reactivity and bioactivity trends.

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